molecular formula C24H23N3O4 B2513677 N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide CAS No. 317833-24-2

N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide

Cat. No. B2513677
M. Wt: 417.465
InChI Key: DUYKQCWELCTMRL-WMZHIEFXSA-N
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Description

“N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide” is a chemical compound with the molecular formula C24H23N3O4 . It is a versatile material used in scientific research, with diverse applications ranging from drug development to catalysis studies.


Molecular Structure Analysis

The molecular structure of similar compounds has been described in the literature. For example, the molecular and crystal structures of a benzoylhydrazine bearing an ether group, 4-[(4-methylbenzyl)oxy]benzohydrazide, and its N0-[(thiophen-2-yl)methylidene]- derivative have been described . The supramolecular structures of both compounds are governed by N—H N and N—H O hydrogen-bonding interactions .

Scientific Research Applications

Practical Synthesis of Intermediates

One study discusses the practical pilot-scale method for the preparation of 5,5′-Methylene-bis(benzotriazole), which is a versatile intermediate in the preparation of several metal passivators and light-sensitive materials. This compound, while not identical, shares aspects of synthesis complexity and potential application areas with the target compound, emphasizing the importance of practical synthesis methods in green chemistry (Gu, Yu, Zhang, & Xu, 2009).

Synthetic Protocols and Pharmacological Importance

Another study reviews synthetic protocols for 6H-benzo[c]chromen-6-ones, which serve as core structures for secondary metabolites of considerable pharmacological importance. It emphasizes the need for synthetic procedures due to natural sources' limited quantities, which could be parallel to the synthesis and application of the compound , suggesting its potential use in developing pharmacologically active molecules (Mazimba, 2016).

Advanced Oxidation Processes

Research on the advanced oxidation processes for the degradation of recalcitrant compounds like acetaminophen in aquatic environments demonstrates the environmental application of complex organic compounds. Such studies could hint at methodologies applicable for studying the environmental impact and degradation pathways of the target compound, underscoring the importance of environmental safety in chemical applications (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Supramolecular Chemistry Applications

A review on benzene-1,3,5-tricarboxamide (BTA) illustrates the compound's versatility in supramolecular chemistry, from nanotechnology to biomedical applications. While structurally different, the principles of utilizing such compounds for their self-assembly and multivalent nature could be relevant for the target compound, suggesting potential in material science and nanotechnology (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

(13S,17R)-N-[(E)-(4-methylphenyl)methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-16-6-8-17(9-7-16)12-30-26-15-25-24(28)27-23-19(14-31-27)13-29-21-11-10-18-4-2-3-5-20(18)22(21)23/h2-11,15,19,23H,12-14H2,1H3,(H,25,26,28)/t19-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYKQCWELCTMRL-WMZHIEFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CNC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/NC(=O)N2[C@@H]3[C@@H](COC4=C3C5=CC=CC=C5C=C4)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide

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